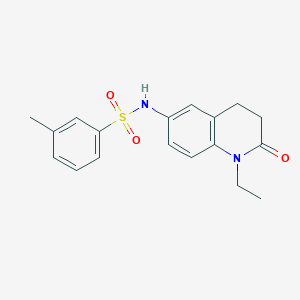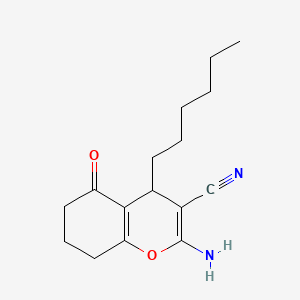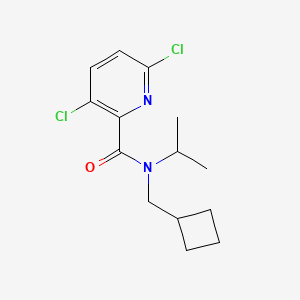
3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain reliever. It was first synthesized in the 1990s by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide works by binding to a specific type of receptor in the nervous system, known as the α4β2 nicotinic acetylcholine receptor. This receptor is involved in the transmission of pain signals in the body. By binding to this receptor, this compound can block the transmission of pain signals, resulting in pain relief.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in pain regulation. In addition, this compound can decrease the release of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying pain pathways in the nervous system. However, one limitation of using this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural pain relievers that are produced by the body.
Orientations Futures
There are several future directions for research on 3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide. One area of interest is the development of new pain medications that are based on the structure of this compound. Researchers are also interested in studying the long-term effects of this compound use, as well as its potential for addiction and abuse. Finally, researchers are exploring the use of this compound in combination with other pain medications, in order to increase its effectiveness and reduce side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a pain reliever. Its mechanism of action is well understood, and it has been shown to be effective in treating several types of chronic pain. While there are limitations to using this compound in lab experiments, it remains a useful tool for studying pain pathways in the nervous system. There are several future directions for research on this compound, including the development of new pain medications and the study of its long-term effects.
Méthodes De Synthèse
The synthesis of 3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide involves several steps, including the reaction of 2-chloropyridine with cyclobutylmethylamine to form the corresponding amine. This amine is then reacted with 2-(propan-2-ylamino)acetic acid to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide has been extensively studied for its potential use as a pain reliever. It has been shown to be effective in treating neuropathic pain, inflammatory pain, and other types of chronic pain. In addition, this compound has been shown to have fewer side effects than traditional pain medications, such as opioids.
Propriétés
IUPAC Name |
3,6-dichloro-N-(cyclobutylmethyl)-N-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-9(2)18(8-10-4-3-5-10)14(19)13-11(15)6-7-12(16)17-13/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCXFVRCYNBEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCC1)C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

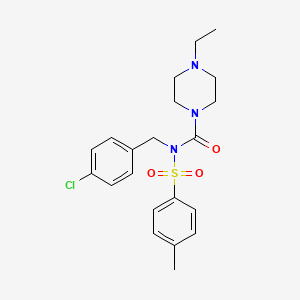
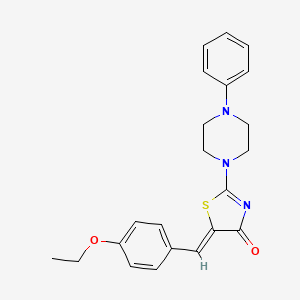
![6-[[11-Carboxy-9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2362554.png)


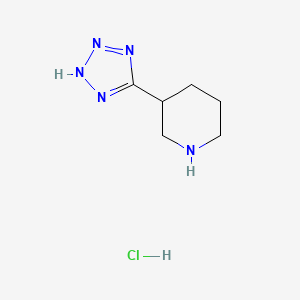
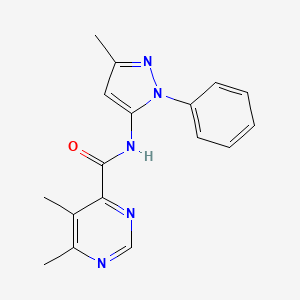
![5-bromo-2-chloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2362564.png)
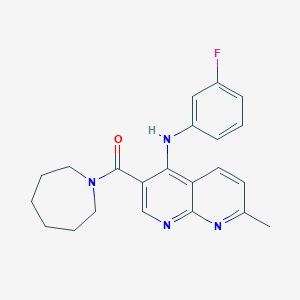
![N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide](/img/structure/B2362567.png)
